![molecular formula C17H13Cl2NO3S B2381724 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide CAS No. 303094-05-5](/img/structure/B2381724.png)
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide
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Overview
Description
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide inhibits the activity of CDK9, CDK7, and CDK12 by binding to the ATP-binding pocket of these kinases. This binding prevents the transfer of phosphate groups from ATP to their substrates, thus inhibiting kinase activity. Inhibition of CDK9 also leads to the downregulation of transcriptional elongation, which is required for the expression of several oncogenes.
Biochemical and Physiological Effects:
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of several oncogenes, including MYC and MCL1, which are involved in cell survival and proliferation. Additionally, 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide is its specificity for CDK9, CDK7, and CDK12, which reduces the risk of off-target effects. It also has a relatively low toxicity profile, which makes it a promising candidate for cancer treatment. However, one limitation of 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
Future research on 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide should focus on its potential as a therapeutic agent for specific types of cancer, such as breast cancer and leukemia. Additionally, studies should be conducted to investigate the optimal dosing and administration schedule for 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide. Furthermore, the development of more soluble analogs of 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide could improve its bioavailability and efficacy. Finally, the combination of 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide with other cancer therapies, such as immunotherapy, should be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide involves a multi-step process that includes the use of various reagents and solvents. The starting material for the synthesis is 4-chloroaniline, which is reacted with 2-chloroacetyl chloride to form 4-chloro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide to form 4-chloro-N-(2-chloroacetyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)aniline. Finally, this intermediate is reacted with 4-chlorobenzoyl chloride to form 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide.
Scientific Research Applications
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of several kinases, including CDK9, CDK7, and CDK12, which are involved in cell cycle regulation and transcriptional control. Inhibition of these kinases leads to the suppression of cancer cell growth and proliferation.
properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c18-13-3-1-12(2-4-13)17(21)20(15-7-5-14(19)6-8-15)16-9-10-24(22,23)11-16/h1-10,16H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWHFYXEGBSLIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
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